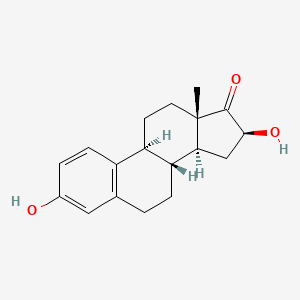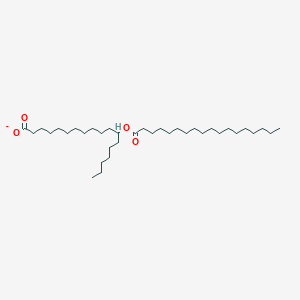
2-Methylpentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpentanedioate is a dicarboxylic acid dianion obtained by the deprotonation of the carboxy groups of 2-methylglutaric acid. It is a metabolite found in mammals and plays a role in various metabolic pathways . The compound has the chemical formula C6H8O4 and a net charge of -2 .
Vorbereitungsmethoden
2-Methylpentanedioate can be synthesized through several methods. One common synthetic route involves the use of 2-methylglutaric acid as a starting material. The acid is deprotonated using a strong base such as sodium hydroxide (NaOH) to form the dianion . Industrial production methods often involve the crystallization of 2-methylglutaric acid from distilled water, followed by vacuum drying over concentrated sulfuric acid . Another method involves heating a mixture of 2-methylglutaric acid, sodium hydroxide, and water at 180°C for several days .
Analyse Chemischer Reaktionen
2-Methylpentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-methylglutarate(2-) can yield 2-methylglutaric acid, while reduction can produce 2-methylglutaraldehyde .
Wissenschaftliche Forschungsanwendungen
2-Methylpentanedioate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds. In biology, it serves as a metabolite in mammalian metabolic pathways . In medicine, it is studied for its potential role in metabolic disorders. Industrially, dimethyl 2-methylglutarate is used as a green solvent for the liquid-phase exfoliation of 2D materials, such as molybdenum disulfide (MoS2) and tungsten disulfide (WS2) .
Wirkmechanismus
The mechanism of action of 2-methylglutarate(2-) involves its role as a metabolite in various biochemical pathways. It interacts with enzymes and other molecular targets to facilitate metabolic reactions. The specific pathways and molecular targets involved depend on the biological context in which the compound is present .
Vergleich Mit ähnlichen Verbindungen
2-Methylpentanedioate is similar to other dicarboxylic acid dianions, such as glutarate(2-) and succinate(2-). it is unique due to the presence of a methyl group at the second carbon position, which affects its chemical properties and reactivity . Other similar compounds include 2-methylglutaric acid and 2-methylglutaronitrile .
Eigenschaften
Molekularformel |
C6H8O4-2 |
|---|---|
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
2-methylpentanedioate |
InChI |
InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/p-2 |
InChI-Schlüssel |
AQYCMVICBNBXNA-UHFFFAOYSA-L |
SMILES |
CC(CCC(=O)[O-])C(=O)[O-] |
Kanonische SMILES |
CC(CCC(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1260389.png)


![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-6-[(2S)-5,5-dimethyloxolan-2-yl]-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B1260396.png)


![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride](/img/structure/B1260400.png)
![2-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B1260402.png)



